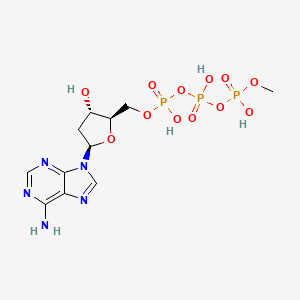
Adenosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is a nucleotide analog that plays a significant role in various biochemical processes. This compound is structurally similar to adenosine triphosphate (ATP), which is a key molecule in cellular energy transfer. The modification at the 2’ position and the presence of a monomethyl ester group make this compound unique and useful in specific scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester typically involves the phosphorylation of 2’-deoxyadenosine followed by the introduction of the monomethyl ester group. The process can be summarized as follows:
Phosphorylation: 2’-deoxyadenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.
Esterification: The phosphorylated intermediate is then treated with methanol in the presence of a catalyst to introduce the monomethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation and esterification steps. These methods are preferred for large-scale production due to their efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate groups.
Substitution: Substitution reactions can occur at the phosphate or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester derivatives with altered phosphate groups.
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in studies of cellular energy transfer and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism.
Industry: Utilized in the production of nucleotide analogs for research and development purposes.
Mechanism of Action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific enzymes and receptors in the cell. The compound mimics ATP and can bind to ATP-binding sites, influencing various biochemical pathways. The molecular targets include kinases and other ATP-dependent enzymes, which play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The primary energy carrier in cells.
2’-Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-: A similar compound without the monomethyl ester group.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is unique due to the presence of the monomethyl ester group, which can influence its interaction with enzymes and receptors. This modification can enhance its stability and specificity in certain biochemical applications, making it a valuable tool in scientific research.
Properties
CAS No. |
87202-49-1 |
|---|---|
Molecular Formula |
C11H18N5O12P3 |
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(methoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-24-29(18,19)27-31(22,23)28-30(20,21)25-3-7-6(17)2-8(26-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChI Key |
LNAKNOXCERUEJC-XLPZGREQSA-N |
Isomeric SMILES |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


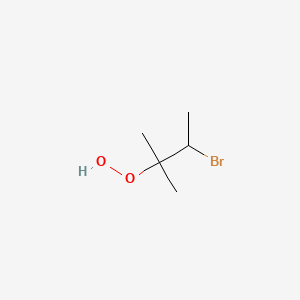
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
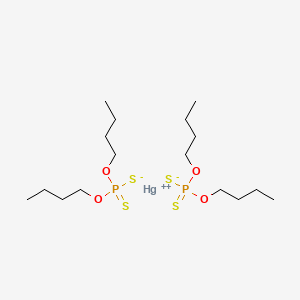
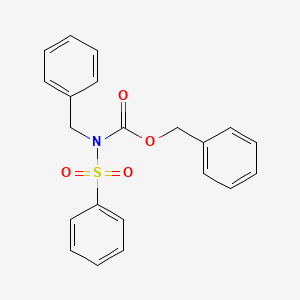

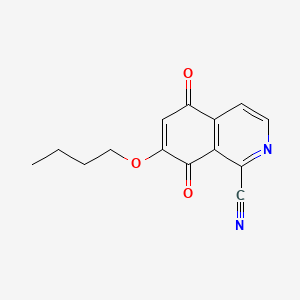

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
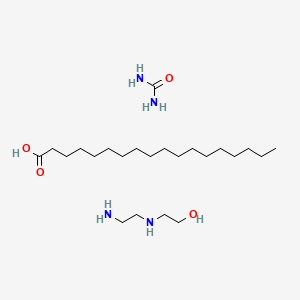
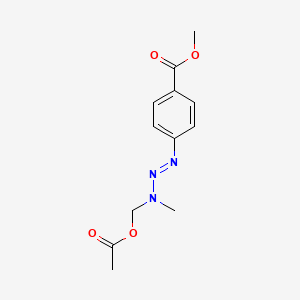
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

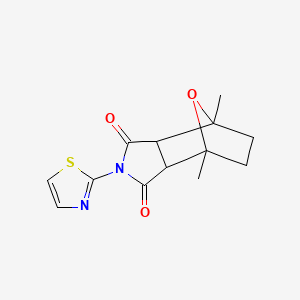
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)
